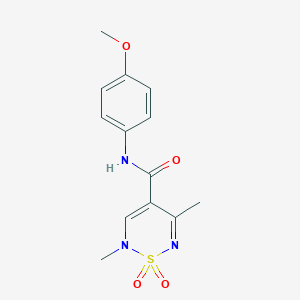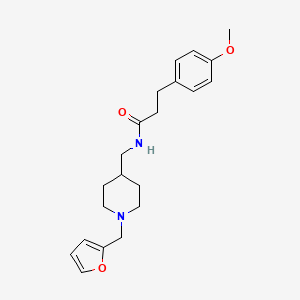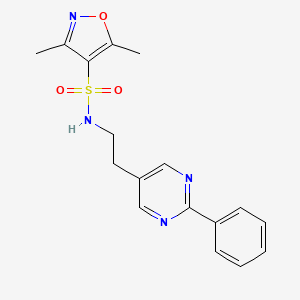
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide, also known as MTDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDA belongs to the class of thiadiazine derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide is not fully understood. However, it has been proposed that N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide exerts its biological activity by modulating various cellular pathways. For example, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess both biochemical and physiological effects. Biochemically, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to modulate various cellular pathways, including DNA replication, cell division, and apoptosis. Physiologically, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in lab experiments is its broad spectrum of biological activity. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various research applications. However, one of the limitations of using N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide. One direction is to explore the potential therapeutic applications of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in various diseases, including infectious diseases, inflammatory diseases, and cancer. Another direction is to investigate the mechanism of action of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide and its interaction with cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in vivo and to develop more efficient synthesis methods for N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide.
Métodos De Síntesis
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the preparation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid in the presence of triethylamine. The final step involves the purification of the product through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results in inhibiting their growth. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has demonstrated anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-12(8-16(2)21(18,19)15-9)13(17)14-10-4-6-11(20-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVETUKJLKGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2976718.png)
![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2976719.png)
![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)


![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)

![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/no-structure.png)
![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)
![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)
![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)